N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
Description
CAS: 1235390-71-2
Molecular Formula: C₂₁H₂₇FN₂O₂S
Molecular Weight: 390.5 g/mol
Structural Features:
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2S/c1-15-11-18(16(2)26-15)13-24-9-7-17(8-10-24)12-23-21(25)14-27-20-5-3-19(22)4-6-20/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHIADYRKFUCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound is characterized by the presence of a piperidine core, a furan moiety, and a thioacetamide group, which collectively suggest diverse pharmacological properties.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 332.46 g/mol. The structure includes:
| Component | Details |
|---|---|
| Piperidine Ring | Central to the compound's activity |
| Furan Moiety | Contributes to biological interactions |
| Thioacetamide Group | Potential for enzyme inhibition |
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors of critical pathways in cancer cell proliferation. For instance, compounds featuring piperidine structures have been investigated for their role as anaplastic lymphoma kinase (ALK) inhibitors and epidermal growth factor receptor (EGFR) inhibitors, which are vital in targeted cancer therapies .
- Antiviral and Antimicrobial Properties : The presence of the thio group in the structure is associated with antimicrobial activity. Compounds with thioacetamide functionalities have shown promise in inhibiting bacterial growth and viral replication .
- Neuroprotective Effects : Some studies indicate that similar compounds may possess neuroprotective properties, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that modifications to the piperidine ring significantly influenced their antiproliferative activity .
- Thioacetamide Compounds in Antimicrobial Research : Research focused on thioacetamide derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting potential applications in antibiotic development .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The thio group can facilitate binding to active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound (1235390-71-2) | C₂₁H₂₇FN₂O₂S | 390.5 | 2,5-Dimethylfuran, 4-fluorophenyl thio | Thioacetamide, Piperidine | CNS modulation (speculative) |
| 2-(2-Chloro-6-fluorophenyl)-... (2034204-46-9) | C₁₈H₂₄ClFN₂O₂ | 354.8 | Tetrahydrofuran, chloro-fluorophenyl | Acetamide, Piperidine | Antimicrobial (hypothetical) |
| N-(3-Chloro-4-fluorophenyl)-... (1448030-11-2) | C₁₉H₁₈ClFN₄O₂S | 420.9 | Oxadiazole-thiophene, chloro-fluorophenyl | Acetamide, Oxadiazole | Enzyme inhibition |
| para-Chloroisobutyryl Fentanyl | C₂₀H₂₄ClFN₂O | 378.9 | Phenylethyl, isobutyryl | Amide, Piperidine | Analgesic (opioid) |
| 2-((1-(2-(4-Methylpiperidin-1-yl)-...) (878060-00-5) | C₂₅H₂₆F₃N₃O₄S | 521.6 | Indole-sulfonyl, trifluoromethylphenyl | Sulfonamide, Piperidine | Anti-inflammatory |
| 2-(3,4-Dichlorophenyl)-... | C₁₉H₁₇Cl₂N₃O₂ | 402.3 | Dichlorophenyl, dihydropyrazole | Acetamide, Pyrazole | Antimicrobial, Chelation |
Key Findings and Implications
- Thioacetamide vs. Acetamide : The target’s sulfur atom enhances lipophilicity and resistance to enzymatic hydrolysis compared to oxygen-based analogs (e.g., ) .
- Halogen Effects : Fluorine in the target reduces steric hindrance and toxicity relative to chlorine-containing analogs () .
- Heterocyclic Diversity : Dimethylfuran in the target may offer metabolic stability over saturated tetrahydrofuran () or reactive oxadiazole () .
- Pharmacological Potential: Structural similarities to fentanyl analogs () suggest possible CNS activity, but the absence of phenylethyl groups likely excludes opioid effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
